2-Methylamino-2-(phenylcarbamoyl)propanoic acid
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Overview
Description
2-Methylamino-2-(phenylcarbamoyl)propanoic acid is an organic compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a methylamino group and a phenylcarbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-2-(phenylcarbamoyl)propanoic acid typically involves the reaction of 2-methylalanine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methylalanine+phenyl isocyanate→2-Methylamino-2-(phenylcarbamoyl)propanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-2-(phenylcarbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Methylamino-2-(phenylcarbamoyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylamino-2-(phenylcarbamoyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamino-2-(phenylcarbamoyl)butanoic acid
- 2-Methylamino-2-(phenylcarbamoyl)pentanoic acid
- 2-Methylamino-2-(phenylcarbamoyl)hexanoic acid
Uniqueness
2-Methylamino-2-(phenylcarbamoyl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
CAS No. |
80311-80-4 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-anilino-2-methyl-2-(methylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(12-2,10(15)16)9(14)13-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
OTZPCRQJYWEANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)(C(=O)O)NC |
Origin of Product |
United States |
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